Phenobarbital-d5 1-Butyric Acid is a deuterated derivative of phenobarbital, a well-known barbiturate that serves primarily as an anticonvulsant and sedative. This compound is utilized in scientific research to study drug metabolism and pharmacodynamics due to the incorporation of deuterium, which alters its pharmacokinetic properties. The chemical classification of Phenobarbital-d5 1-Butyric Acid falls under organic compounds, specifically as a barbituric acid derivative.
Phenobarbital-d5 1-Butyric Acid is synthesized from phenobarbital through a deuteration process followed by the addition of a butyric acid moiety. Phenobarbital itself is derived from barbituric acid, which is synthesized from urea and malonic acid. The compound can be sourced from specialized chemical suppliers and is often used in research laboratories.
The synthesis of Phenobarbital-d5 1-Butyric Acid typically involves two main steps:
The synthetic route requires careful control over reaction conditions, including temperature and pH, to ensure high yield and purity. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) are employed to monitor the synthesis and confirm the structure of the final product.
Phenobarbital-d5 1-Butyric Acid features a complex molecular structure characterized by a barbituric acid core modified with deuterium and a butyric acid side chain. The presence of deuterium modifies the compound's physical and chemical properties.
Phenobarbital-d5 1-Butyric Acid can undergo various chemical reactions:
The conditions for these reactions vary based on the desired product. For example, oxidation may require acidic conditions, while reduction might necessitate an inert atmosphere to prevent unwanted side reactions.
Phenobarbital-d5 1-Butyric Acid acts primarily by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA receptors in the central nervous system. This action results in increased chloride ion influx, leading to hyperpolarization of neurons and reduced neuronal excitability.
The incorporation of deuterium alters the compound's metabolic pathways, potentially affecting its half-life and distribution within biological systems. This modification allows for more precise studies in pharmacokinetics and drug interactions .
The compound exhibits typical characteristics associated with barbiturates, including solubility in organic solvents and variable solubility in water depending on pH. Its reactivity profile includes susceptibility to oxidation and reduction reactions under appropriate conditions .
Phenobarbital-d5 1-Butyric Acid finds significant applications in scientific research, particularly in:
This compound serves as an essential tool for researchers investigating the biochemical pathways influenced by barbiturates, enhancing our understanding of their therapeutic effects and potential side effects.
Deuterium (D) incorporation into phenobarbital derivatives leverages the kinetic isotope effect (KIE) to alter metabolic stability without compromising bioactivity. For Phenobarbital-d5 1-Butyric Acid (molecular formula C₁₆H₁₈N₂O₅), deuterium atoms are typically introduced at the ethyl group's terminal positions (C₂H₅ → C₂D₅) via nucleophilic substitution. One optimized route uses deuterated bromoethane (C₂D₅Br) to alkylate diethyl phenylmalonate under basic conditions (e.g., MeONa/MeOH), achieving >98% deuterium enrichment [9]. This method capitalizes on the high reactivity of α-halo esters with deuterium sources, ensuring minimal isotopic scrambling. Alternative pathways employ Pd/C-catalyzed deuteration of alkenyl precursors in D₂O, though this risks incomplete labeling (<95% purity) due to reversible adsorption [7].
Table 1: Isotope Sources for Phenobarbital-d5 Synthesis
Isotope Source | Reaction Conditions | Deuterium Purity | Key Limitation |
---|---|---|---|
C₂D₅Br | MeONa/MeOH, 25°C, 5h | >98% | Requires anhydrous conditions |
D₂O + Pd/C | H₂ (1 atm), 12h | 90-95% | Reversible adsorption lowers yield |
NaBD₄ | THF, reflux | 85-90% | Over-reduction side products |
Functionalization with butyric acid necessitates precision to preserve deuterium integrity. The esterification of Phenobarbital-d5 with butyric acid employs carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous DMF, yielding 70-80% of Phenobarbital-d5 1-Butyric Acid . Critical to this process is the exclusion of protic solvents, which could promote deuterium–protium (D/H) exchange at labile sites. Recent advances use microwave-assisted synthesis (100°C, 15 min) to accelerate conjugation while reducing epimerization risks [4]. Analytical validation via LC-MS confirms >99% isotopic purity, with no detectable loss of deuterium from the ethyl moiety during butyric acid attachment [10].
Two primary routes dominate industrial-scale synthesis:
Table 2: Synthetic Route Efficiency Comparison
Method | Yield (%) | Purity (%) | Deuterium Retention | Scalability |
---|---|---|---|---|
One-Pot Sequential | 75-80 | 98.5 | Excellent | High |
Modular Synthesis | 85 (final step) | 99.8 | Excellent | Moderate |
Pd-Catalyzed Deuteration | 60-70 | 90-95 | Moderate | Low |
The one-pot method reduces solvent waste but requires stringent pH control during cyclization to prevent hydrolytic cleavage of deuterium. In contrast, modular synthesis enhances reproducibility for forensic standards demanding >99.7% purity [10].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8